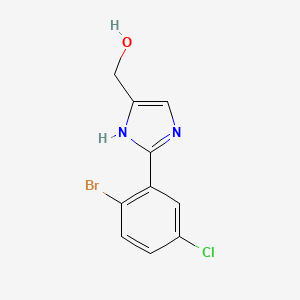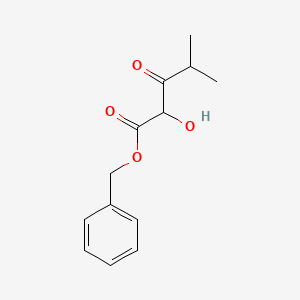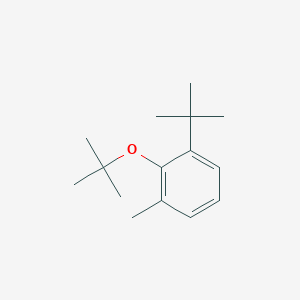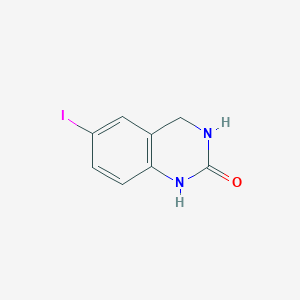
2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a bromo and chloro group on the phenyl ring and a methanol group on the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. The resulting imidazole derivative is then subjected to reduction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Bromo-5-chlorophenyl)imidazole-5-carboxaldehyde or 2-(2-Bromo-5-chlorophenyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Hydroxy-5-chlorophenyl)imidazole-5-methanol or 2-(2-Bromo-5-hydroxyphenyl)imidazole-5-methanol.
Substitution: 2-(2-Methoxy-5-chlorophenyl)imidazole-5-methanol or 2-(2-Bromo-5-tert-butylphenyl)imidazole-5-methanol.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the bromo and chloro groups can enhance its binding affinity to certain targets, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)imidazole-5-methanol
- 2-(2-Chloro-5-fluorophenyl)imidazole-5-methanol
- 2-(2-Bromo-5-methylphenyl)imidazole-5-methanol
Uniqueness
2-(2-Bromo-5-chlorophenyl)imidazole-5-methanol is unique due to the specific combination of bromo and chloro substituents on the phenyl ring, which can influence its reactivity and binding properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C10H8BrClN2O |
|---|---|
Peso molecular |
287.54 g/mol |
Nombre IUPAC |
[2-(2-bromo-5-chlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrClN2O/c11-9-2-1-6(12)3-8(9)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
Clave InChI |
NMUUJJNGUFUMCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=NC=C(N2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)


![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)










